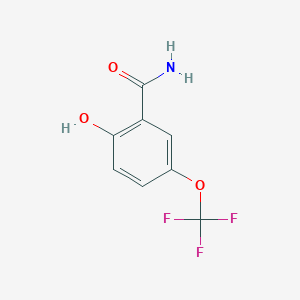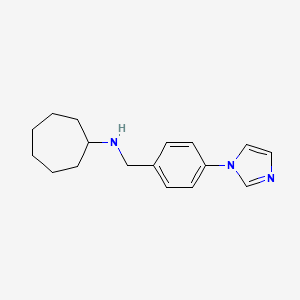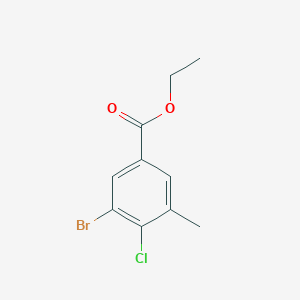
Z-Leu-Leu-Tyr-a-keto aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Leu-Leu-Tyr-alpha-keto aldehyde: is a synthetic peptide derivative known for its potent inhibitory effects on proteasomes, particularly the chymotryptic-like activity of proteasomes. This compound has garnered significant interest in the fields of biochemistry and molecular biology due to its ability to modulate proteasome activity, which is crucial for protein degradation and regulation within cells .
Mecanismo De Acción
Target of Action
Z-Leu-Leu-Tyr-α-keto aldehyde, also known as Z-LLY-α-keto aldehyde, primarily targets serine and cysteine proteases . It is also an excellent inhibitor of the chymotryptic-like activity of the proteasome . Proteasomes play a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins that could cause cellular damage .
Mode of Action
Z-LLY-α-keto aldehyde interacts with its targets by inhibiting their activity. It exhibits a Ki value of approximately 3.0 nM, indicating a strong affinity for its targets . By inhibiting the proteasome’s chymotryptic-like activity, it prevents the breakdown of proteins, thereby affecting protein catabolism .
Biochemical Pathways
The inhibition of proteasome activity by Z-LLY-α-keto aldehyde affects the normal and aberrant pathways of protein catabolism in the cell . By preventing the degradation of proteins, it can influence various biochemical pathways that rely on protein turnover.
Result of Action
The primary result of Z-LLY-α-keto aldehyde’s action is the inhibition of proteasome activity, leading to altered protein catabolism . This can have various molecular and cellular effects, depending on the specific proteins affected and the pathways they are involved in.
Análisis Bioquímico
Biochemical Properties
Z-Leu-Leu-Tyr-α-keto aldehyde has been identified as an excellent inhibitor of the serine and cysteine proteases . It has also been found to inhibit the chymotryptic-like activity of the proteasome, exhibiting a Ki value of approximately 3.0 nM . This suggests that Z-Leu-Leu-Tyr-α-keto aldehyde interacts with these enzymes, potentially altering their function and influencing biochemical reactions .
Cellular Effects
The inhibitory effects of Z-Leu-Leu-Tyr-α-keto aldehyde on proteases suggest that it could have significant effects on cellular processes . Proteases play a crucial role in protein catabolism, and their inhibition could disrupt normal cellular function .
Molecular Mechanism
The molecular mechanism of Z-Leu-Leu-Tyr-α-keto aldehyde is primarily related to its inhibitory effects on proteases . By binding to these enzymes, Z-Leu-Leu-Tyr-α-keto aldehyde can prevent them from catalyzing the breakdown of proteins . This could lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Z-Leu-Leu-Tyr-α-keto aldehyde is likely involved in the metabolic pathways related to protein catabolism, given its inhibitory effects on proteases .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Tyr-alpha-keto aldehyde typically involves the stepwise assembly of the peptide chain followed by the introduction of the alpha-keto aldehyde group. The process begins with the protection of amino acid side chains, followed by coupling reactions to form peptide bonds. The final step involves the oxidation of the terminal amino acid to introduce the alpha-keto aldehyde functionality .
Industrial Production Methods: Industrial production of Z-Leu-Leu-Tyr-alpha-keto aldehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Z-Leu-Leu-Tyr-alpha-keto aldehyde undergoes various chemical reactions, including:
Oxidation: The alpha-keto aldehyde group can be further oxidized to carboxylic acids under specific conditions.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The alpha-keto aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Z-Leu-Leu-Tyr-alpha-keto aldehyde is used as a model compound in studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies .
Biology: In biological research, this compound is utilized to investigate proteasome function and regulation. It helps in understanding the role of proteasomes in protein degradation and cellular homeostasis .
Medicine: Z-Leu-Leu-Tyr-alpha-keto aldehyde has potential therapeutic applications in treating diseases associated with proteasome dysfunction, such as cancer and neurodegenerative disorders. It is used in drug development and screening assays .
Industry: In the industrial sector, this compound is employed in the production of proteasome inhibitors and related biochemical reagents. It is also used in quality control and standardization of proteasome activity assays .
Comparación Con Compuestos Similares
Leupeptin: Another protease inhibitor that targets serine and cysteine proteases.
MG-132: A potent proteasome inhibitor with a similar mechanism of action.
Lactacystin: A natural product that inhibits proteasome activity.
Uniqueness: Z-Leu-Leu-Tyr-alpha-keto aldehyde is unique due to its specific inhibition of the chymotryptic-like activity of proteasomes. Its alpha-keto aldehyde group provides a distinct mechanism of action compared to other proteasome inhibitors .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKZFVHAUUKCW-GSDHBNRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)








